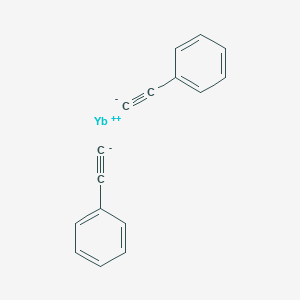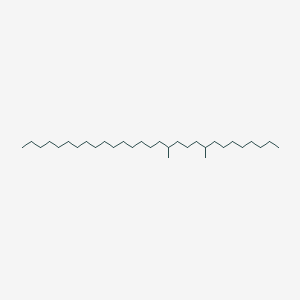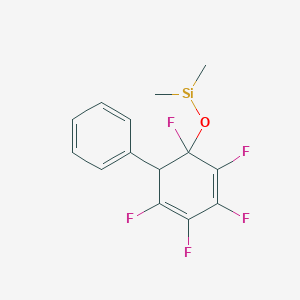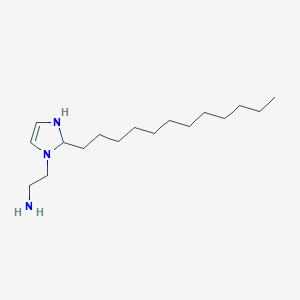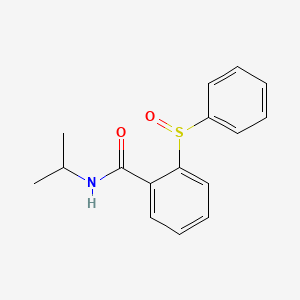
Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group, an isopropyl group, and a phenylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- typically involves the reaction of benzamide with isopropylamine and a phenylsulfinylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- involves its interaction with specific molecular targets. The phenylsulfinyl group can interact with enzymes or receptors, modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The benzamide group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(1-methylethyl)-2-(phenylsulfonyl)-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Benzamide, N-(1-methylethyl)-2-(phenylthio)-: Contains a phenylthio group instead of a phenylsulfinyl group.
Benzamide, N-(1-methylethyl)-2-(phenyl)-: Lacks the sulfinyl group, having only a phenyl group attached.
Uniqueness
Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that contain sulfonyl, thio, or simple phenyl groups.
Properties
CAS No. |
65838-75-7 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H17NO2S/c1-12(2)17-16(18)14-10-6-7-11-15(14)20(19)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) |
InChI Key |
MFZJELSIQQLPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
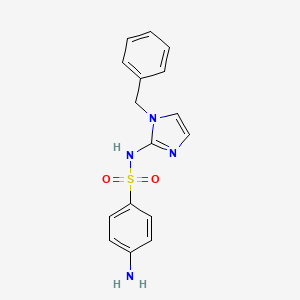
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
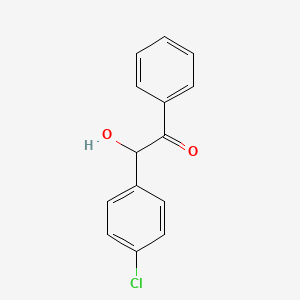
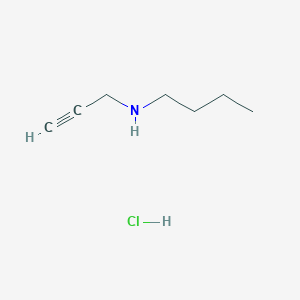
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
